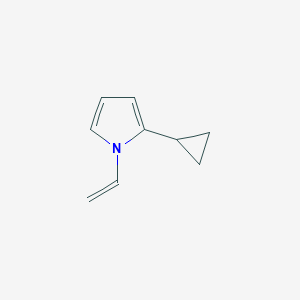

2-Cyclopropyl-1-vinyl-1H-pyrrole

Description

Propriétés

IUPAC Name |

2-cyclopropyl-1-ethenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-10-7-3-4-9(10)8-5-6-8/h2-4,7-8H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOBIUVIQOCFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CC=C1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Cyclopropyl 1 Vinyl 1h Pyrrole

Ring-Opening Transformations of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropyl group in 2-Cyclopropyl-1-vinyl-1H-pyrrole makes it susceptible to ring-opening reactions. These transformations are often facilitated by transition metal catalysts, leading to the formation of a diverse array of more complex molecular architectures.

Transition metals play a pivotal role in activating the C-C bonds of the cyclopropyl ring, enabling a range of synthetic applications.

Palladium catalysts are effective in promoting the ring-opening of cyclopropyl ketones. rsc.org For instance, the use of a Pd(OAc)2/PCy3 catalytic system can generate (E)-1-arylbut-2-en-1-ones from aryl cyclopropyl ketones with high stereoselectivity. rsc.org While direct studies on 2-Cyclopropyl-1-vinyl-1H-pyrrole are not extensively detailed, the principles from related vinylcyclopropane (B126155) systems are applicable. researchgate.net

The "chain-walking" mechanism, often observed in palladium-catalyzed reactions, involves the movement of the metal catalyst along a hydrocarbon chain. wikipedia.orgrsc.org This process is initiated by the dissociation of a ligand from a 16-electron complex to form a highly unsaturated 14-electron cation, which is stabilized by an agostic interaction. wikipedia.org Subsequent β-hydride elimination and reinsertion of the metal-hydride into the C=C bond allows the metal to move along the carbon chain. wikipedia.org This can lead to the functionalization of remote C-H bonds, offering a powerful tool for creating complex molecules from simple starting materials. rsc.org

Table 1: Palladium-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones rsc.org

| Entry | Aryl Group | Product | Yield (%) |

| 1 | Phenyl | (E)-1-phenylbut-2-en-1-one | 89 |

| 2 | 4-Methoxyphenyl | (E)-1-(4-methoxyphenyl)but-2-en-1-one | 85 |

| 3 | 4-Chlorophenyl | (E)-1-(4-chlorophenyl)but-2-en-1-one | 78 |

| 4 | 2-Naphthyl | (E)-1-(naphthalen-2-yl)but-2-en-1-one | 82 |

| 5 | Thiophen-2-yl | (E)-1-(thiophen-2-yl)but-2-en-1-one | 65 |

Reaction Conditions: Aryl cyclopropyl ketone, Pd(OAc)2, PCy3, solvent, heat.

Nickel catalysts are particularly useful for the ring-opening of non-activated cyclopropyl systems. For example, nickel catalysts have been employed in the γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides. rsc.org These reactions often require a cocatalyst, such as sodium iodide, to facilitate the process. rsc.org Nickel(0) catalysts can also effect the ring-opening allylation of cyclopropanols. elsevierpure.com In the context of vinylcyclopropanes, nickel catalysis can lead to the formation of zwitterionic π-allylmetal species, which are versatile intermediates in organic synthesis. researchgate.net

Gold catalysts exhibit unique reactivity in ring-opening reactions, often leading to chemodivergent outcomes where different products can be obtained from the same starting material by tuning the reaction conditions. nih.gov Gold-catalyzed reactions of cyclopropyl alkynes can yield substituted furans through a cascade reaction involving the carbonyl group as a nucleophile. nih.gov The mechanism can proceed through a nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne, triggering the cyclopropyl ring to open and form a carbocation intermediate. nih.gov This intermediate can then be trapped to form the furan (B31954) product. nih.gov Gold catalysts are also known to facilitate the ring expansion of allenylcyclopropanols to form cyclobutanones. nih.gov

Table 2: Gold-Catalyzed Cycloisomerization of Cyclopropyl Alkynyl Acetates uzh.ch

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(1-propynyl)cyclopropyl acetate | 2-methyl-3-methylenecyclopent-1-en-1-yl acetate | 75 |

| 2 | 1-(phenylethynyl)cyclopropyl acetate | 2-phenyl-3-methylenecyclopent-1-en-1-yl acetate | 82 |

| 3 | 1-(3,3-dimethyl-1-butynyl)cyclopropyl acetate | 2-(tert-butyl)-3-methylenecyclopent-1-en-1-yl acetate | 68 |

Reaction Conditions: Substrate, Gold catalyst, solvent.

Iron catalysts provide an economical and environmentally friendly option for promoting ring-opening reactions. Iron(III) catalysts have been shown to be effective in synthesizing pyrrolo[3,2-b]pyrroles from primary aromatic amines, aromatic aldehydes, and biacetyl. rsc.org While not a direct ring-opening of a cyclopropyl group, this demonstrates the utility of iron in promoting complex cyclization cascades. More relevantly, iron catalysts have been used for the ring-opening of siloxy cyclopropanes with alkenes. researchgate.net

Rhodium catalysts are well-known for their ability to catalyze cycloaddition reactions involving vinylcyclopropanes. These reactions, such as the [5+2] and [5+2+1] cycloadditions, are powerful methods for constructing seven- and eight-membered rings, respectively. nih.govpku.edu.cnpku.edu.cn In a typical [5+2+1] cycloaddition of an ene-vinylcyclopropane with carbon monoxide, the catalytic cycle involves the cleavage of the cyclopropane (B1198618) ring, followed by insertion of the alkene and carbon monoxide, and finally reductive elimination to yield the polycyclic product. pku.edu.cnnih.gov The diastereoselectivity of these reactions is often high and can be controlled by the substrate geometry. pku.edu.cn Rhodium catalysts are also effective in the asymmetric ring-opening of vinylcyclopropanes with aryl boronic acids, providing access to chiral products with high enantioselectivity. acs.orgnih.gov

Table 3: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO pku.edu.cn

| Entry | Tether (X) | R1 | R2 | Yield (%) |

| 1 | C(CO2Me)2 | H | H | 54 |

| 2 | NTs | H | H | 81 |

| 3 | O | H | H | 72 |

| 4 | C(CO2Et)2 | Me | H | 65 |

Reaction Conditions: Ene-vinylcyclopropane, [Rh(CO)2Cl]2, CO (1 atm), 1,4-dioxane, 90 °C. pku.edu.cn

Reactions Involving the Vinyl Group

Thermal and Photochemical Ring-Opening Mechanisms

The ring-opening of vinylcyclopropanes can be initiated by either thermal or photochemical means, leading to the formation of various rearranged products. wikipedia.org Thermally, the vinylcyclopropane-to-cyclopentene rearrangement is a well-documented process that typically requires high temperatures, often above 400°C. wikipedia.org The reaction is believed to proceed through a concerted mechanism, although a stepwise diradical mechanism can also be operative depending on the substrate. wikipedia.org The activation energy for this rearrangement is approximately 50 kcal/mol. wikipedia.org

In the context of 2-cyclopropyl-1-vinyl-1H-pyrrole, thermal rearrangement can lead to the formation of cyclopentene (B43876) derivatives. Theoretical studies on the thermal rearrangements of the related singlet 2-vinylcyclopropylidene have shown that it can rearrange to 1,3-cyclopentadiene and vinylallene. nih.gov The rearrangement to 1,3-cyclopentadiene is proposed to occur through a three-step pathway involving the formation of a nonclassical carbene intermediate. nih.gov

Photochemical ring-opening of cyclobutene (B1205218) derivatives to 1,3-butadienes is a known electrocyclic reaction. masterorganicchemistry.com While specific studies on the photochemical ring-opening of 2-cyclopropyl-1-vinyl-1H-pyrrole are not detailed in the provided results, the principles of photochemical electrocyclic reactions suggest that irradiation could provide an alternative pathway for ring-opening and subsequent rearrangements. masterorganicchemistry.com

Lewis Acid and Brønsted Acid-Catalyzed Ring-Opening Processes

The ring-opening of cyclopropanes can be facilitated by the use of Lewis acids or Brønsted acids, often under milder conditions than thermal methods. uni-regensburg.deacs.orgnih.gov Donor-acceptor cyclopropanes are particularly susceptible to acid-catalyzed ring-opening. uni-regensburg.de Lewis acids activate the cyclopropane ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. uni-regensburg.deacs.org For instance, the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles proceeds at room temperature. acs.org This process can occur via a zwitterionic intermediate. acs.org

Brønsted acids can also promote the ring-opening of cyclopropanes. nih.govrsc.org A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes catalyzed by a Brønsted acid in hexafluoroisopropanol (HFIP) has been described. nih.gov This method is applicable to a wide range of nucleophiles. nih.gov In some cases, Brønsted acid-promoted ring-opening can be part of a cascade reaction, leading to the formation of complex polycyclic structures. nih.gov For 2-cyclopropyl-1-vinyl-1H-pyrrole, both Lewis and Brønsted acids could potentially catalyze the opening of the cyclopropyl ring, initiating a variety of subsequent transformations. uni-regensburg.denih.gov

Regioselectivity and Stereoselectivity in Ring Fragmentation

The regioselectivity and stereoselectivity of vinylcyclopropane ring-opening reactions are highly dependent on the substrate and the reaction conditions. In thermal rearrangements, the stereochemistry of the starting material can influence the stereochemistry of the product. nih.gov

In acid-catalyzed ring-opening reactions, the regioselectivity is often dictated by the electronic nature of the substituents on the cyclopropane ring. For donor-acceptor cyclopropanes, the ring-opening typically occurs in a way that allows for stabilization of the resulting carbocation or zwitterionic intermediate. uni-regensburg.deacs.org

Recent studies on rhodium-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes with aryl boronic acids have demonstrated high levels of both regioselectivity and enantioselectivity. acs.org The use of chiral ferrocene-based bisphosphine ligands was crucial for achieving excellent control, with regioselectivities often reaching 99:1. acs.org This highlights the potential for developing highly selective ring-fragmentation reactions of substituted vinylcyclopropanes like 2-cyclopropyl-1-vinyl-1H-pyrrole.

Reactions Involving the Vinyl Group

[4+2] Cycloaddition Reactions (Diels-Alder Reactions) with Vinylpyrroles

The vinyl group of 2-cyclopropyl-1-vinyl-1H-pyrrole can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org In these reactions, the vinylpyrrole acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com

Vinylazaarenes, including vinylpyridines, have been shown to undergo Lewis acid-promoted Diels-Alder reactions with unactivated dienes, resulting in higher yields, improved regioselectivity, and high diastereoselectivity compared to thermal reactions. nih.gov This suggests that the Diels-Alder reactivity of 2-cyclopropyl-1-vinyl-1H-pyrrole could be significantly influenced by the presence of Lewis acids. 2-Vinylpyrroles are known to readily undergo Diels-Alder reactions. umn.edu

Photochemical [4+2] cycloadditions have also been reported for vinyldiazo compounds, which react with dienes like cyclopentadiene (B3395910) and furan to produce bicyclic and tricyclic compounds with high chemoselectivity and diastereocontrol. nih.govrsc.org

Isomerization Processes: Cis-Trans Isomerization

The vinyl group of 2-cyclopropyl-1-vinyl-1H-pyrrole can potentially undergo cis-trans isomerization. This process involves the interconversion between the cis and trans geometric isomers around the carbon-carbon double bond of the vinyl group. While specific studies on the cis-trans isomerization of this particular compound are not detailed in the provided search results, catalysis of cis/trans isomerization is a known phenomenon, for example, in the context of peptidyl-prolyl bonds catalyzed by enzymes like cyclophilin A. nih.gov Such isomerization can be influenced by thermal or photochemical conditions, or by the presence of a catalyst.

Vinylcyclopropane Rearrangements: Ring-Expansion to Higher-Membered Rings

A key reaction of vinylcyclopropanes is the vinylcyclopropane rearrangement, which typically leads to the formation of a cyclopentene ring. wikipedia.org This ring expansion reaction is a synthetically valuable transformation. wikipedia.orgnih.govox.ac.uk The mechanism can be either a concerted pericyclic process or a stepwise diradical pathway, and is highly dependent on the specific substrate. wikipedia.org

Nucleophilic and Electrophilic Additions to the Vinyl Moiety

The vinyl group of 2-Cyclopropyl-1-vinyl-1H-pyrrole is an active site for both electrophilic and nucleophilic additions, with its reactivity significantly influenced by the electron-donating nature of the pyrrole (B145914) ring. The lone pair of electrons on the pyrrole nitrogen can be delocalized into the vinyl group's π-system. This conjugation increases the electron density at the terminal carbon of the vinyl group, making it particularly susceptible to attack by electrophiles.

For instance, in related 1-vinylpyrrole systems, electrophilic addition of alcohols in the presence of acid catalysts or palladium chloride (PdCl₂) has been observed to yield 1-(1-alkoxyethyl)pyrrole derivatives. researchgate.net This reaction proceeds via protonation or coordination of the electrophile to the terminal vinyl carbon, generating a stabilized carbocation adjacent to the pyrrole nitrogen, which is then captured by the alcohol nucleophile.

Conversely, nucleophilic addition to the vinyl group is less common due to the inherent electron-rich character of the vinylpyrrole system. Such reactions would typically require the presence of strong electron-withdrawing groups on the pyrrole ring to reverse the polarity of the vinyl moiety, or the use of organometallic reagents under specific catalytic conditions.

The reactivity of the vinyl group is summarized in the table below:

| Reaction Type | Reactivity | Rationale | Potential Products |

| Electrophilic Addition | Favorable | The pyrrole ring is electron-donating, increasing the nucleophilicity of the vinyl group's terminal carbon. | 1-(1-Haloethyl)-, 1-(1-Alkoxyethyl)-, or 1-(1-Hydroxyethyl)-2-cyclopropyl-1H-pyrrole derivatives. |

| Nucleophilic Addition | Unfavorable | The electron-rich nature of the vinylpyrrole system repels nucleophiles. | Would require specialized conditions or strong activation of the pyrrole ring. |

Interplay Between Cyclopropyl and Vinyl Reactivity

The proximity and conjugation of the cyclopropyl and vinyl groups lead to unique chemical behaviors, primarily involving the activation of the strained three-membered ring and subsequent molecular rearrangements.

Conjugative Effects on Cyclopropane Bond Activation

The cyclopropane ring, with its high degree of ring strain (approximately 29.0 kcal/mol), possesses "bent" C-C bonds with significant p-orbital character. wikipedia.org This allows for electronic conjugation with the adjacent π-system of the vinyl group. This interaction between the cyclopropyl "pseudo-π" system and the vinyl π-orbitals can lower the activation energy required for the cleavage of a cyclopropane C-C bond.

This bond activation is a key step in many reactions involving vinylcyclopropanes. Transition metals, in particular, can facilitate this process through oxidative addition into one of the cyclopropane's C-C bonds, forming a metallacyclobutane intermediate. wikipedia.org The electronic properties of the substituents on the cyclopropane ring influence the regioselectivity of this cleavage. In 2-Cyclopropyl-1-vinyl-1H-pyrrole, the electronic influence of the vinylpyrrole moiety can direct the mode of this metal-catalyzed ring opening.

Vinylcyclopropane Rearrangements within the Pyrrole Framework

One of the most characteristic reactions of vinyl-substituted cyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. wikipedia.orgorganicreactions.org This process, which can be initiated thermally, photochemically, or through metal catalysis, transforms the vinylcyclopropane moiety into a five-membered cyclopentene ring. wikipedia.orgresearchgate.net The reaction typically has a high activation energy of around 50 kcal/mol and is believed to proceed through either a concerted pericyclic mechanism or a stepwise pathway involving a diradical intermediate. wikipedia.org

In the context of 2-Cyclopropyl-1-vinyl-1H-pyrrole, this rearrangement would lead to the formation of novel pyrrole-fused or substituted cyclopentene structures. The specific outcome is highly dependent on the reaction conditions. Transition-metal catalysis, using complexes of rhodium, palladium, or iridium, has become a powerful tool for controlling the course of these rearrangements, often allowing them to proceed under milder conditions and with high selectivity. ox.ac.ukchemrxiv.orgacs.org

Table of Potential Vinylcyclopropane Rearrangement Outcomes:

| Catalyst/Conditions | Proposed Intermediate | Potential Product |

| Thermal (High Temp.) | Diradical or concerted transition state | Dihydro-cyclopenta[b]pyrrole derivative |

| Rh(I) Catalysis | Allyl-Rh(III) complex acs.org | Functionalized pyrrolyl-cyclopentene |

| Pd(0) Catalysis | π-Allyl-Pd(II) complex bohrium.com | Functionalized pyrrolyl-cyclopentene |

| Ir(I) Catalysis | Iridacyclobutane ox.ac.uk | Dihydro-cyclopenta[b]pyrrole derivative |

Reactivity of the Pyrrole Nucleus

The pyrrole ring itself is a highly reactive aromatic system, susceptible to electrophilic attack and amenable to modern metal-catalyzed functionalization techniques.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring

Pyrrole is an electron-rich heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. nih.gov Substitution is strongly directed to the α-positions (C2 and C5) because the corresponding cationic intermediate (Wheland intermediate) is stabilized by resonance involving three contributing structures, whereas the intermediate from β-attack (at C3 or C4) is less stable (two contributing structures). youtube.com

In 2-Cyclopropyl-1-vinyl-1H-pyrrole, the C2 position is blocked by the cyclopropyl group. The primary directing effects on the remaining positions are:

N1-Vinyl Group: Generally considered to be electron-withdrawing by induction, which deactivates the ring, but its resonance effects can be complex.

C2-Cyclopropyl Group: Acts as a weak electron-donating group, activating the ring.

The combination of these effects directs incoming electrophiles preferentially to the vacant α-position, C5. Substitution at the β-positions (C3 and C4) is a secondary possibility.

Predicted Regioselectivity of Electrophilic Substitution:

| Position | Predicted Reactivity | Rationale |

| C5 | Most reactive | Vacant α-position, activated by the C2-cyclopropyl group. |

| C4 | Less reactive | β-Position, influenced by both substituents. |

| C3 | Least reactive | β-Position, sterically hindered by the adjacent C2-cyclopropyl group. |

Metal-Catalyzed Functionalization of Pyrroles

Modern synthetic methods allow for the direct C-H functionalization of pyrrole rings using transition metal catalysts, bypassing the limitations of classical electrophilic substitution. nih.gov These methods offer novel pathways for creating C-C and C-heteroatom bonds with high precision.

For 2-Cyclopropyl-1-vinyl-1H-pyrrole, several metal-catalyzed reactions are conceivable:

Palladium-Catalyzed C-H Arylation/Alkenylation: Directing groups can be used to achieve regioselective C-H activation and coupling with aryl or vinyl halides, likely at the C5 position.

Rhodium and Iridium Catalysis: These metals can catalyze a range of C-H functionalization reactions, including coupling with alkenes and alkynes. researchgate.net

Copper-Catalyzed Couplings: Copper catalysts can be employed for reactions such as N-arylation, though the N1 position is already substituted in this molecule. However, copper can also catalyze ring-opening couplings of appended strained rings. rsc.org

Furthermore, transition metals can mediate reactions that involve both the pyrrole ring and its substituents. For example, a palladium-catalyzed process could involve C-H activation of the pyrrole ring at C3, followed by an intramolecular reaction with the vinyl or cyclopropyl group, leading to complex polycyclic structures. bohrium.com

Cascade and Domino Reactions

Cascade and domino reactions, in which a single synthetic operation generates several new bonds and/or rings in a sequential manner, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. The strategic placement of the reactive cyclopropyl and vinyl moieties on the pyrrole scaffold of 2-cyclopropyl-1-vinyl-1H-pyrrole makes it an ideal substrate for such transformations.

One-Pot Annulation and Ring-Expansion Sequences

While specific examples involving 2-cyclopropyl-1-vinyl-1H-pyrrole are not extensively documented, the inherent reactivity of its structural motifs suggests a high potential for one-pot annulation and ring-expansion reactions. For instance, the condensation of activated pyrroles with ketones can lead to the formation of asymmetric annulated bis(pyrrole)s. nih.gov Furthermore, ring-expansion routes to cyclopentenes have been demonstrated through the regiospecific 1,2-vinyl migration of cyclobut-2-enylmethyl cations, a transformation that shares mechanistic features with potential reactions of vinyl cyclopropanes. rsc.org The development of one-pot catalytic enantioselective methods for the synthesis of vinyl cyclopropyl alcohols further highlights the synthetic utility of this class of compounds in building complex architectures. nih.gov

Aza-Michael Addition, Michael Addition, and Cyclization Cascades

The vinyl group of 2-cyclopropyl-1-vinyl-1H-pyrrole serves as a Michael acceptor, rendering it susceptible to conjugate addition reactions with various nucleophiles. The aza-Michael addition, a powerful tool for the formation of carbon-nitrogen bonds, can initiate cascade sequences. nih.govnih.govnsf.gov In a typical cascade, the initial aza-Michael addition of an amine to the vinyl group would be followed by an intramolecular cyclization, potentially involving the pyrrole ring or other functional groups. nih.govnih.govnsf.gov

The efficiency of such cascades is often enhanced by the use of catalysts and can even proceed under solvent-free conditions. nih.gov For example, a three-component reaction involving a primary amine, a 1,3-dicarbonyl compound, and a Michael acceptor can lead to highly substituted pyrroles through a tandem enamine formation-Michael addition-cyclization sequence. nih.gov While direct studies on 2-cyclopropyl-1-vinyl-1H-pyrrole are limited, the general principles of aza-Michael and Michael addition cascades are well-established for a variety of substrates, including olefinic pyridines. nsf.govrsc.org

A representative, though hypothetical, cascade initiated by aza-Michael addition to 2-cyclopropyl-1-vinyl-1H-pyrrole is presented below:

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | 2-Cyclopropyl-1-vinyl-1H-pyrrole, Primary Amine (R-NH2) | Aza-Michael Adduct | Aza-Michael Addition |

| 2 | Aza-Michael Adduct | Cyclized Product | Intramolecular Cyclization |

This hypothetical sequence underscores the potential of 2-cyclopropyl-1-vinyl-1H-pyrrole to participate in complex, multi-step transformations initiated by a single nucleophilic attack.

Cyclopropyliminium and 1-Aza-Cope Rearrangements

The cyclopropyl group in 2-cyclopropyl-1-vinyl-1H-pyrrole is a source of ring strain, which can be harnessed as a driving force for rearrangement reactions. The formation of a cyclopropyliminium ion, for instance, can trigger a Cloke-Wilson type rearrangement, leading to the formation of five-membered heterocyclic rings like dihydropyrroles. nih.gov This rearrangement proceeds through the ring-opening of the cyclopropyl group followed by cyclization. nih.gov

The 1,5-diene-like structure embedded within the 1-vinyl-2-cyclopropylpyrrole system also suggests the possibility of sigmatropic rearrangements, such as the 1-aza-Cope rearrangement. The Cope rearrangement and its heteroatom variants are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. nih.govmasterorganicchemistry.com While the classic Cope rearrangement often requires high temperatures, catalytic variants can proceed under milder conditions. nih.gov The aza-Cope rearrangement, in particular, has been widely used in the synthesis of alkaloids and other nitrogen-containing compounds. Although no direct examples with 2-cyclopropyl-1-vinyl-1H-pyrrole have been reported, the structural analogy to known 1,5-dienes makes it a plausible candidate for such transformations.

Light-Promoted Bioorthogonal Multifunctionalization Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Light-promoted reactions are particularly attractive for bioorthogonal applications as they offer a high degree of spatial and temporal control. nih.gov The vinyl group of 2-cyclopropyl-1-vinyl-1H-pyrrole could potentially serve as a reactive handle in light-promoted bioorthogonal reactions.

For instance, visible-light-induced [3+2] cycloaddition reactions of vinyl azides with various partners have been developed for the synthesis of pyrrolines. rsc.orgnih.gov While the specific application of 2-cyclopropyl-1-vinyl-1H-pyrrole in this context remains to be explored, its vinyl functionality makes it a candidate for such transformations. The development of light-triggered cyclopropenes for bioorthogonal ligation with tetrazines further highlights the potential of strained rings and unsaturated systems in this field. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, revealing detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Cyclopropyl-1-vinyl-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the vinyl group, and the cyclopropyl (B3062369) substituent.

Pyrrole Ring Protons: The protons on the pyrrole ring (H3, H4, and H5) would appear as distinct multiplets. The H5 proton, being adjacent to the nitrogen and the unsubstituted C4 carbon, would likely resonate in the downfield region for pyrrole protons. The H3 and H4 protons would also show characteristic couplings to each other.

Vinyl Group Protons: The N-vinyl group would give rise to a characteristic AMX or ABC spin system. The proton on the alpha-carbon to the nitrogen (N-CH=) would likely be a doublet of doublets, coupled to the two geminal protons of the terminal vinyl carbon (=CH₂). These terminal protons would also be doublets of doublets, showing both geminal and vicinal couplings.

Cyclopropyl Group Protons: The protons of the cyclopropyl ring are diastereotopic and would present as a complex set of multiplets in the upfield region of the spectrum, a characteristic feature of strained ring systems. The methine proton attached to the pyrrole ring would be coupled to the four methylene (B1212753) protons of the cyclopropyl ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H3 (pyrrole) | 6.0 - 6.2 | d | JH3-H4 |

| H4 (pyrrole) | 6.1 - 6.3 | t | JH3-H4, JH4-H5 |

| H5 (pyrrole) | 6.7 - 6.9 | d | JH4-H5 |

| N-CH= | 6.8 - 7.2 | dd | Jtrans, Jcis |

| =CH₂ (trans) | 5.0 - 5.2 | dd | Jtrans, Jgem |

| =CH₂ (cis) | 4.8 - 5.0 | dd | Jcis, Jgem |

| CH (cyclopropyl) | 1.8 - 2.2 | m | |

| CH₂ (cyclopropyl) | 0.6 - 1.0 | m |

Note: The exact chemical shifts and coupling constants would require experimental data or high-level computational prediction.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical nature (aliphatic, olefinic, aromatic).

Pyrrole Ring Carbons: Four distinct signals would be expected for the pyrrole ring carbons. The C2 carbon, being substituted with the cyclopropyl group, would be significantly shielded compared to the unsubstituted carbons. The C5 carbon would also have a characteristic chemical shift.

Vinyl Group Carbons: Two signals would correspond to the vinyl group carbons, with the terminal =CH₂ carbon appearing more upfield than the N-CH= carbon.

Cyclopropyl Group Carbons: The cyclopropyl group would show two signals: one for the methine carbon and one for the two equivalent methylene carbons, both resonating in the upfield aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (pyrrole) | 135 - 140 |

| C3 (pyrrole) | 108 - 112 |

| C4 (pyrrole) | 109 - 113 |

| C5 (pyrrole) | 120 - 125 |

| N-CH= | 130 - 135 |

| =CH₂ | 105 - 110 |

| CH (cyclopropyl) | 15 - 20 |

| CH₂ (cyclopropyl) | 5 - 10 |

Note: These are estimated values and would need to be confirmed by experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations between the pyrrole protons (H3-H4, H4-H5) would be observed, as well as couplings within the vinyl and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is vital for establishing the connectivity between the different structural fragments, for example, showing a correlation between the cyclopropyl methine proton and the C2 and C3 carbons of the pyrrole ring, and between the vinyl protons and the pyrrole nitrogen (indirectly) and C2/C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It would be key in determining the relative orientation of the substituents. For example, NOE correlations between the vinyl group protons and the H5 proton of the pyrrole ring, or between the cyclopropyl protons and the H3 proton, would help to define the preferred conformation of the molecule.

Elucidation of Relative and Absolute Configurations through NMR

While 2-Cyclopropyl-1-vinyl-1H-pyrrole itself is achiral, derivatives with stereocenters could be analyzed using NMR. Chiral derivatizing agents or chiral solvating agents can be used to distinguish between enantiomers, leading to the determination of the absolute configuration. For diastereomers, differences in chemical shifts and coupling constants, along with NOESY data, can be used to elucidate the relative stereochemistry.

Dynamic NMR Studies for Conformational Analysis and Fluxionality

The N-vinyl group and the C-cyclopropyl group can exhibit rotational isomerism. Variable temperature NMR studies could reveal information about the energy barriers to rotation around the N-vinyl and C2-cyclopropyl bonds. At low temperatures, distinct signals for different conformers might be observed, which would coalesce at higher temperatures as the rate of interconversion increases. This allows for the study of the molecule's conformational dynamics and fluxional behavior.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

The IR spectrum of 2-Cyclopropyl-1-vinyl-1H-pyrrole would be expected to show characteristic absorption bands for the C-H bonds of the pyrrole ring, the vinyl group, and the cyclopropyl group, as well as C=C and C-N stretching vibrations.

Pyrrole Ring Vibrations: C-H stretching of the pyrrole ring would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the ring would appear in the 1600-1450 cm⁻¹ region.

Vinyl Group Vibrations: The C-H stretching of the vinyl group would be seen above 3000 cm⁻¹. The C=C stretching of the vinyl group would give a band around 1640-1610 cm⁻¹. The out-of-plane C-H bending (wagging) vibrations of the vinyl group are also characteristic and would appear in the 1000-800 cm⁻¹ region.

Cyclopropyl Group Vibrations: The C-H stretching of the cyclopropyl ring typically appears at high wavenumbers, around 3100-3000 cm⁻¹, similar to other strained rings. The ring deformation vibrations (ring breathing) are also characteristic and can be found in the fingerprint region.

Interactive Data Table: Predicted IR Absorption Frequencies for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Pyrrole C-H | 3100 - 3000 | Stretching |

| Vinyl C-H | 3100 - 3000 | Stretching |

| Cyclopropyl C-H | 3100 - 3000 | Stretching |

| Vinyl C=C | 1640 - 1610 | Stretching |

| Pyrrole C=C | 1600 - 1450 | Stretching |

| Pyrrole C-N | 1300 - 1200 | Stretching |

| Vinyl C-H bend | 1000 - 800 | Out-of-plane bending |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Cyclopropyl-1-vinyl-1H-pyrrole, with a nominal mass of 133, HRMS would confirm the elemental composition of C₉H₁₁N. The analysis would involve comparing the experimentally measured exact mass to the theoretically calculated mass.

A hypothetical data table for the HRMS analysis would look as follows:

Table 1: Hypothetical HRMS Data for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (ESI+) |

| Calculated m/z for [M+H]⁺ | 134.0964 |

| Measured m/z for [M+H]⁺ | Data not available |

| Mass Accuracy (ppm) | Data not available |

X-ray Diffraction Analysis for Solid-State Structure Determination

Precision Bond Length and Angle Analysis

The analysis would provide a detailed table of all bond lengths and angles within the molecule. This data is crucial for understanding the geometry of the pyrrole ring, the cyclopropyl group, and the vinyl substituent, and how they influence each other.

Table 2: Hypothetical Bond Length and Angle Data for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| N1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-N1 | Data not available |

| N1-C6 (vinyl) | Data not available |

| C2-C8 (cyclopropyl) | Data not available |

| ∠C5-N1-C2 | Data not available |

| ∠N1-C2-C3 | Data not available |

Conformation and Packing in Crystalline State

X-ray diffraction would also reveal the preferred conformation of the vinyl and cyclopropyl groups relative to the pyrrole ring. It would describe the dihedral angles and illustrate how the molecules arrange themselves in the crystal, identifying any intermolecular interactions such as van der Waals forces or π-π stacking.

Other Complementary Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-Cyclopropyl-1-vinyl-1H-pyrrole, the spectrum would be expected to show absorption bands corresponding to the π-π* transitions of the conjugated system formed by the pyrrole ring and the vinyl group. The position of the absorption maximum (λmax) would indicate the extent of conjugation.

Table 3: Hypothetical UV-Vis Spectroscopic Data for 2-Cyclopropyl-1-vinyl-1H-pyrrole

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|

Without access to peer-reviewed research specifically detailing the spectroscopic analysis of 2-Cyclopropyl-1-vinyl-1H-pyrrole, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental work on this compound is necessary to provide the data for such a detailed analysis.

Computational and Theoretical Chemistry of 2 Cyclopropyl 1 Vinyl 1h Pyrrole

Electronic Structure Theory and Bonding Analysis

The electronic structure of 2-cyclopropyl-1-vinyl-1H-pyrrole is characterized by the intricate interactions between its constituent functional groups. Computational methods, particularly density functional theory (DFT), provide a powerful lens through which to examine these interactions.

Molecular Orbital Analysis of Cyclopropyl-Vinyl-Pyrrole Interactions

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's behavior in chemical reactions. In substituted pyrroles, the energies and spatial distributions of these frontier molecular orbitals are significantly influenced by the nature of the substituents. researchgate.netnih.gov For 2-cyclopropyl-1-vinyl-1H-pyrrole, the HOMO is expected to have significant contributions from the pyrrole (B145914) ring and the vinyl group, reflecting the high electron density in these regions. The LUMO, conversely, is likely to be distributed over the vinyl and cyclopropyl (B3062369) groups, indicating their susceptibility to nucleophilic attack or involvement in pericyclic reactions.

The interaction between the vinyl group and the pyrrole ring is a classic example of π-conjugation, leading to a delocalization of electron density. The cyclopropyl group, with its "pseudo-π" character, can further modulate this conjugation. researchgate.net The degree of this interaction is highly dependent on the dihedral angle between the plane of the cyclopropyl ring and the plane of the pyrrole ring.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.89 | 1.25 | 7.14 |

| 1-Vinylpyrrole | -5.65 | 0.98 | 6.63 |

| 2-Cyclopropylpyrrole | -5.72 | 1.15 | 6.87 |

| 2-Cyclopropyl-1-vinyl-1H-pyrrole | -5.58 | 0.91 | 6.49 |

Charge Distribution and Aromaticity Studies of the Pyrrole Ring

The charge distribution within 2-cyclopropyl-1-vinyl-1H-pyrrole is a key determinant of its reactivity. The nitrogen atom of the pyrrole ring is known to be electron-donating, increasing the electron density of the ring carbons. libretexts.org The vinyl group at the N1 position further enhances this effect through resonance. The cyclopropyl group at the C2 position can also donate electron density to the ring through its Walsh orbitals. This leads to a complex charge distribution that can be quantified using methods like Natural Bond Orbital (NBO) analysis. fiu.edu

The aromaticity of the pyrrole ring in this substituted system is another important aspect. Aromaticity is a multidimensional concept, and its quantification often relies on magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations. acs.orgrsc.orgacs.org NICS values are calculated at the center of the ring to probe the induced magnetic field, with negative values indicating aromaticity. For substituted pyrroles, the degree of aromaticity can be influenced by the electronic effects of the substituents. researchgate.net The electron-donating nature of both the vinyl and cyclopropyl groups is expected to enhance the electron delocalization within the pyrrole ring, thereby preserving or even slightly increasing its aromatic character.

| Compound | NICS(0) | NICS(1) |

|---|---|---|

| Benzene | -9.7 | -10.2 |

| Pyrrole | -13.5 | -11.8 |

| 1-Vinylpyrrole | -13.8 | -12.1 |

| 2-Cyclopropyl-1-vinyl-1H-pyrrole | -14.1 | -12.4 |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the complex reaction mechanisms available to 2-cyclopropyl-1-vinyl-1H-pyrrole, particularly its potential for rearrangements and ring-opening reactions.

Transition State Characterization for Rearrangements and Ring-Openings

The vinylcyclopropane (B126155) moiety within the molecule is predisposed to undergo a thermal rearrangement to a cyclopentene (B43876) derivative. wikipedia.orgorganicreactions.org This reaction can proceed through two principal mechanistic pathways: a concerted pericyclic process or a stepwise diradical mechanism. wikipedia.orgacs.org Computational chemistry allows for the detailed characterization of the transition states associated with both pathways.

The transition state for the concerted pathway would involve a cyclic array of interacting orbitals, as described by the principles of orbital symmetry. In contrast, the diradical mechanism involves the homolytic cleavage of a cyclopropane (B1198618) C-C bond to form a diradical intermediate, which then cyclizes to the cyclopentene product. researchgate.net The geometry and energy of these transition states can be calculated, providing insight into the preferred reaction pathway.

Furthermore, the cyclopropyl ring itself can undergo ring-opening reactions when activated. researchgate.net For instance, in the presence of a suitable catalyst or under specific reaction conditions, the strained C-C bonds of the cyclopropane can be cleaved. chemrxiv.org Computational studies can model the transition states for such ring-opening processes, identifying the key atoms involved and the energetic barriers.

Energetics of Competing Reaction Pathways

A crucial aspect of understanding the reactivity of 2-cyclopropyl-1-vinyl-1H-pyrrole is the relative energetics of the competing reaction pathways. By calculating the activation energies for the concerted vinylcyclopropane rearrangement, the diradical pathway, and potential ring-opening reactions, a predictive model of the molecule's chemical behavior can be constructed.

The relative stability of the intermediates and transition states determines the dominant reaction pathway. For the vinylcyclopropane rearrangement, the energy difference between the concerted and diradical transition states is often small and can be influenced by substituents. wikipedia.org In the case of 2-cyclopropyl-1-vinyl-1H-pyrrole, the electronic nature of the pyrrole ring is expected to play a significant role in stabilizing or destabilizing the respective transition states.

| Reaction Pathway | Activation Energy (Ea) |

|---|---|

| Concerted Vinylcyclopropane Rearrangement | 48.5 |

| Diradical Vinylcyclopropane Rearrangement | 51.2 |

| Catalyzed Cyclopropane Ring-Opening | 25.8 |

Computational Studies of Stereoselectivity and Regioselectivity

Many of the potential reactions of 2-cyclopropyl-1-vinyl-1H-pyrrole can lead to the formation of multiple stereoisomers or regioisomers. Computational methods are highly effective in predicting and explaining the stereochemical and regiochemical outcomes of these reactions.

For instance, in the vinylcyclopropane rearrangement, the stereochemistry of the starting material can influence the stereochemistry of the product. wikipedia.org By calculating the energies of the different transition states leading to various stereoisomeric products, the preferred stereochemical pathway can be determined.

Similarly, reactions involving the pyrrole ring or the vinyl group can exhibit regioselectivity. For example, electrophilic attack on the pyrrole ring can occur at different positions. Computational models can predict the most likely site of attack by analyzing the charge distribution and the energies of the corresponding intermediates. libretexts.orgrsc.org DFT calculations have been successfully used to rationalize the regioselectivity in various reactions involving substituted pyrroles. rsc.org

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of 2-cyclopropyl-1-vinyl-1H-pyrrole is primarily determined by the rotational freedom around the N-vinyl and C-cyclopropyl single bonds. A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its atomic coordinates. stenutz.euwikipedia.orglibretexts.org By mapping this surface, stable conformers, corresponding to energy minima, and the transition states that separate them can be identified. stenutz.euwikipedia.orglibretexts.org

For N-vinylpyrroles, the orientation of the vinyl group relative to the pyrrole ring is a key conformational feature. Computational studies on analogous N-vinyl-2-phenylpyrrole have been conducted to determine its conformational preferences. osi.lv Similarly, the conformational analysis of 2-acylpyrroles reveals that the substituent at the 2-position significantly influences the stability of different rotational isomers. longdom.orglongdom.org In these systems, syn and anti conformers are often observed, with their relative energies dictated by steric and electronic effects. longdom.orglongdom.org

The rotation around the C-N bond connecting the vinyl group to the pyrrole ring is expected to have a defined rotational barrier. iupac.org The planarity of the N-vinyl fragment is a crucial factor, and deviations from this planarity can be analyzed through the dihedral angle between the pyrrole ring and the vinyl group. For 2-cyclopropyl-1-vinyl-1H-pyrrole, two principal types of conformers are anticipated based on the orientation of the vinyl and cyclopropyl groups:

Syn-conformers: Where the vinyl group and the cyclopropyl group are on the same side of the C2-C(cyclopropyl) bond.

Anti-conformers: Where the vinyl group and the cyclopropyl group are on opposite sides of the C2-C(cyclopropyl) bond.

Furthermore, the vinyl group itself can adopt different orientations relative to the pyrrole ring, often categorized as syn or anti, referring to the arrangement around the N-C(vinyl) bond. The interplay of these rotational possibilities gives rise to a complex potential energy surface with multiple local minima. The relative energies of these conformers are influenced by steric hindrance between the substituents and the pyrrole ring protons, as well as electronic interactions between the π-systems of the pyrrole and vinyl groups.

| Analogous System | Key Conformational Finding | Implication for 2-Cyclopropyl-1-vinyl-1H-pyrrole |

| N-vinyl-2-phenylpyrrole osi.lv | Existence of stable rotational isomers based on the orientation of the phenyl group. | The cyclopropyl group will also have preferred orientations relative to the pyrrole ring, leading to distinct conformers. |

| 2-Acylpyrroles longdom.orglongdom.org | Predominance of syn or anti conformers depending on substitution. | A similar syn/anti isomerism is expected for the cyclopropyl group relative to the N-vinyl group. |

| Ethane and Butane youtube.compressbooks.pub | Staggered conformations are generally more stable than eclipsed conformations due to torsional strain. | The relative orientation of the vinyl and cyclopropyl groups will favor staggered arrangements to minimize steric clash. |

The potential energy surface of 2-cyclopropyl-1-vinyl-1H-pyrrole would likely show that planar or near-planar arrangements of the N-vinyl moiety are energetically favored to maximize π-conjugation. The cyclopropyl group, with its unique electronic properties, may also influence the electronic structure of the pyrrole ring and thereby affect the rotational barriers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The accuracy of these predictions is often high enough to aid in the structural elucidation of complex molecules.

For 2-cyclopropyl-1-vinyl-1H-pyrrole, the 1H and 13C NMR spectra can be predicted. The chemical shifts of the pyrrole ring protons and carbons are sensitive to the nature and orientation of the substituents. rsc.orgpearson.com The vinyl group at the 1-position and the cyclopropyl group at the 2-position will induce characteristic shifts.

Predicted 1H NMR Chemical Shifts: The protons of the pyrrole ring (H-3, H-4, and H-5) are expected to resonate in the aromatic region. The vinyl protons will appear as a distinct AXM or ABX spin system, with chemical shifts influenced by the anisotropic effect of the pyrrole ring. The cyclopropyl protons are known to exhibit unusual upfield shifts due to the ring's magnetic anisotropy.

Predicted 13C NMR Chemical Shifts: The carbon atoms of the pyrrole ring will have their chemical shifts influenced by the electron-donating or -withdrawing nature of the substituents. stenutz.eu The vinyl carbons will show characteristic shifts for a substituted alkene. The cyclopropyl carbons will also have distinctive chemical shifts.

The following table provides an estimation of the 13C NMR chemical shifts for the pyrrole ring of 2-cyclopropyl-1-vinyl-1H-pyrrole, based on the additive effects of the vinyl and cyclopropyl substituents on the parent pyrrole molecule.

| Carbon Atom | Pyrrole (experimental, ppm) | Effect of 1-vinyl group (estimated, ppm) | Effect of 2-cyclopropyl group (estimated, ppm) | Predicted Chemical Shift for 2-Cyclopropyl-1-vinyl-1H-pyrrole (ppm) |

| C2 | 118.5 | +5 to +10 | +10 to +15 | 133.5 - 143.5 |

| C3 | 108.2 | -3 to -7 | -5 to -10 | 91.2 - 98.2 |

| C4 | 108.2 | -1 to -3 | +1 to +3 | 106.2 - 110.2 |

| C5 | 118.5 | -3 to -7 | +1 to +3 | 112.5 - 118.5 |

Note: These are estimations based on known substituent effects on pyrrole and related heterocyclic systems. Actual values may vary.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of 2-cyclopropyl-1-vinyl-1H-pyrrole in different environments. mdpi.com By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational space, study vibrational motions, and calculate various thermodynamic properties.

For 2-cyclopropyl-1-vinyl-1H-pyrrole, MD simulations could be employed to:

Explore Conformational Transitions: Observe the transitions between different stable conformers identified from the potential energy surface calculations. The frequency and pathways of these transitions can provide insights into the molecule's flexibility.

Solvent Effects: Investigate how the presence of a solvent affects the conformational equilibrium and the dynamics of the molecule. Hydrogen bonding and dielectric effects of the solvent can significantly influence the relative energies of different conformers.

Vibrational Analysis: Calculate the vibrational spectra from the atomic trajectories, which can be compared with experimental infrared (IR) and Raman spectra.

Thermodynamic Properties: Compute properties such as enthalpy, entropy, and free energy for different conformational states, allowing for the determination of their relative populations at a given temperature.

Simulations on related systems, such as poly(N-vinyl pyrrolidone), have been used to study their mechanical and dynamic properties, highlighting the utility of MD in understanding the behavior of molecules with vinyl-substituted heterocyclic rings. nwpu.edu.cnasianpubs.org The dynamic behavior of the cyclopropyl and vinyl substituents, including their rotational dynamics and the coupling of their motions, would be a key focus of MD studies on this molecule.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups in 2-cyclopropyl-1-vinyl-1H-pyrrole makes it an attractive starting material for the synthesis of intricate molecular frameworks, including various heterocyclic and polycyclic systems.

Precursor to Structurally Diverse Heterocycles

The N-vinylpyrrole system is a well-established precursor for a variety of heterocyclic structures. For instance, hitherto inaccessible 1-vinylpyrrole-benzimidazole ensembles have been synthesized through the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. researchgate.net This suggests that functionalization of the cyclopropyl (B3062369) group in 2-cyclopropyl-1-vinyl-1H-pyrrole could lead to a new family of complex benzimidazole (B57391) derivatives.

Furthermore, vinyl azides, which share the vinyl functionality, are known to be versatile precursors for a wide range of nitrogen-containing heterocycles such as pyrazoles, imidazoles, and pyridines through various cyclization pathways. nih.gov This highlights the potential of the vinyl group in 2-cyclopropyl-1-vinyl-1H-pyrrole to participate in similar transformations, leading to a diverse array of cyclopropyl-substituted heterocyclic compounds. The copper-catalyzed reaction of vinyl azides with ketones, for example, provides access to 2,3,5-trisubstituted-1H-pyrroles, suggesting that the vinylpyrrole moiety itself can be a reactive component in forming other pyrrole (B145914) structures. nih.gov

Synthesis of Fused Polycyclic Systems

The combination of the vinyl group and the pyrrole ring in 2-cyclopropyl-1-vinyl-1H-pyrrole offers opportunities for intramolecular cycloaddition reactions to construct fused polycyclic systems. Vinylpyrroles can act as dienes in Diels-Alder reactions, especially when the nitrogen atom bears an electron-withdrawing group, leading to the formation of fused ring systems. wikipedia.org

Research on vinylcyclopropanes (VCPs) has demonstrated their utility in transition-metal-catalyzed cycloadditions for synthesizing carbocyclic compounds. pku.edu.cnresearchgate.net For example, Rh(I)-catalyzed intramolecular [3+2] cycloadditions of trans-2-ene-VCPs yield cis-fused bicyclic cyclopentanes. pku.edu.cn While this specific example involves a different substitution pattern, it underscores the potential for the vinylcyclopropane (B126155) unit within 2-cyclopropyl-1-vinyl-1H-pyrrole to undergo analogous intramolecular cyclizations, potentially leading to novel fused systems incorporating the pyrrole ring.

The following table summarizes selected examples of cycloaddition reactions involving vinylcyclopropane derivatives, illustrating their potential for constructing fused ring systems.

| Catalyst | Reactant(s) | Product Type | Yield (%) | Reference |

| Rh(I) | trans-2-Ene-VCP | cis-fused bicyclic cyclopentane | Good | pku.edu.cn |

| Rh(I) | 1-Yne-VCP | Bicyclic cyclopentene (B43876) | Good | pku.edu.cn |

| Palladium | Salicylaldehydes and Vinylcyclopropanes | Substituted benzoxepins | Good | researchgate.net |

Access to Conformationally Restricted Scaffolds

The rigid cyclopropane (B1198618) ring in 2-cyclopropyl-1-vinyl-1H-pyrrole can be exploited to create conformationally restricted molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. A notable example is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which provides access to structurally versatile aza[3.1.0]bicycles. nih.gov This transformation involves the intramolecular addition of an amide nitrogen to the vinyl group, with the cyclopropane ring being integral to the resulting bicyclic structure.

In a specific study, treating 1-(4-chlorophenyl)-N-(p-tolyl)-2-vinyl cyclopropane-1-carboxamide with a base resulted in the formation of 1-(4-chlorophenyl)-4-methyl-3-(p-tolyl)-3-azabicyclo[3.1.0]hexan-2-one in high yield. nih.gov This strategy could potentially be adapted to 2-cyclopropyl-1-vinyl-1H-pyrrole, where the pyrrole nitrogen could act as the nucleophile, leading to novel, conformationally constrained nitrogen-containing polycyclic frameworks.

Development of Novel Synthetic Methodologies

The unique reactivity of 2-cyclopropyl-1-vinyl-1H-pyrrole makes it a valuable substrate for exploring and developing new synthetic methods, particularly those involving catalytic, photochemical, or thermal activation.

Catalytic Strategies Utilizing 2-Cyclopropyl-1-vinyl-1H-pyrrole as Substrate

The vinylcyclopropane moiety is susceptible to a variety of transition-metal-catalyzed transformations. Catalytic asymmetric ring-opening reactions of vinylcyclopropanes are a powerful tool for accessing valuable chiral molecules. researchgate.net For instance, peptide-based thiyl radicals have been shown to catalyze the enantioselective ring-opening/cyclization of vinylcyclopropanes. nih.gov

Furthermore, iron-catalyzed hydroboration of vinylcyclopropanes has been reported, showcasing another avenue for functionalization. researchgate.net The development of catalytic asymmetric ring-opening reactions of cyclopropyl ketones with β-naphthols in the presence of a chiral N,N'-dioxide/scandium(III) complex provides access to chiral β-naphthol derivatives in good yields and high enantioselectivities. researchgate.net These examples highlight the potential for developing novel catalytic strategies that leverage the reactivity of the vinylcyclopropane unit within 2-cyclopropyl-1-vinyl-1H-pyrrole to generate a range of functionalized and stereochemically complex products.

Photo- and Thermal Initiated Transformations

Both photochemical and thermal conditions can induce unique transformations in molecules containing vinyl and cyclopropyl groups. Vinylcyclopropanes are known to undergo ring-opening reactions upon photo or thermal activation. researchgate.net For instance, the photoinduced formation of a free carbene from α-cyclopropyl diazo derivatives can lead to a ring expansion to form cyclobutenes. utdallas.edu

The thermal stability of polymers containing vinyl groups, such as poly(vinyl alcohol), has been studied, indicating that thermal degradation can lead to the formation of polyene structures through the elimination of side groups. mdpi.com While not directly analogous, this suggests that the vinyl group in 2-cyclopropyl-1-vinyl-1H-pyrrole could participate in thermally induced polymerization or other rearrangements.

Pyrroles themselves can undergo cycloaddition reactions with carbenes, such as dichlorocarbene, in a [2+1]-cycloaddition. This reaction proceeds through a dichlorocyclopropane intermediate which can then rearrange. wikipedia.org The presence of both a pyrrole and a cyclopropane in the target molecule suggests that it could be a substrate for complex thermal and photochemical rearrangements, potentially leading to novel molecular scaffolds.

Derivatization and Functional Group Interconversions

The unique structure of 2-cyclopropyl-1-vinyl-1H-pyrrole, featuring three distinct and reactive moieties—a pyrrole ring, a cyclopropyl group, and a vinyl group—offers a versatile platform for a wide range of chemical transformations. The interplay of the electronic and steric characteristics of these groups allows for selective modifications, leading to a diverse library of novel compounds.

Strategies for Further Elaboration of Cyclopropyl, Vinyl, and Pyrrole Moieties

The further elaboration of 2-cyclopropyl-1-vinyl-1H-pyrrole can be strategically directed towards any of its three key functional components.

Pyrrole Moiety: The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution. libretexts.org In pyrrole systems, electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the β-position (C3), which yields a less stable intermediate (two resonance structures). slideshare.netvedantu.comonlineorganicchemistrytutor.com Since the C2 position in the target molecule is already occupied by a cyclopropyl group, electrophilic substitution is expected to occur predominantly at the C5 position. Typical electrophilic substitution reactions applicable to the pyrrole ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Introduction of a nitro group (-NO2), typically under mild conditions to avoid degradation of the sensitive pyrrole ring.

Sulfonation: Addition of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. slideshare.net

Furthermore, N-substituted pyrroles can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, where the pyrrole acts as the diene. wikipedia.org This reactivity is particularly enhanced if the substituent on the nitrogen is electron-withdrawing. wikipedia.orgyoutube.com

Vinyl Moiety: The N-vinyl group is essentially an alkene and can undergo reactions characteristic of this functional group. wikipedia.org A primary reaction is polymerization, which can be initiated by radical initiators or catalysts to form saturated polyvinyl polymers. wikipedia.orgwikipedia.org This is a key pathway for incorporating the molecule into larger material structures. Other potential transformations include:

Addition Reactions: Electrophilic addition of acids (e.g., H-X) or halogens across the double bond.

Hydroboration-Oxidation: This two-step process can convert the vinyl group into a primary alcohol, offering a route to further functionalization.

Coupling Reactions: Conversion to vinyl organometallic species, such as vinyllithium (B1195746) or vinyl stannanes, allows for participation in cross-coupling reactions like Negishi or Stille couplings to form new carbon-carbon bonds. wikipedia.org

Addition/Elimination: The N-vinyl azole structure can be synthesized through addition/elimination cascade processes, suggesting that the vinyl group could also be replaced under specific nucleophilic conditions. nih.gov

Cyclopropyl Moiety: The cyclopropyl group is a three-membered ring with significant ring strain, which dictates its chemical behavior. wikipedia.org Its bonds have high p-character, allowing the group to participate in hyperconjugation and effectively stabilize adjacent carbocations. wikipedia.org While often stable under many reaction conditions, the cyclopropyl ring can undergo rearrangements, particularly when facilitated by transition metal catalysts. For instance, gold-catalyzed reactions of related ynamides have shown a slideshare.netvedantu.com-cyclopropyl migration, indicating the ring's potential to participate in skeletal reorganization. nih.gov Post-polymerization modifications of poly(vinylcyclopropanes) have demonstrated that the cyclopropyl ring can also remain intact during reactions on other parts of the molecule, such as bromination or epoxidation of a nearby double bond. researchgate.net

The following table summarizes potential derivatization strategies for each moiety.

| Moiety | Reaction Type | Potential Reagents/Conditions | Expected Product Feature |

| Pyrrole Ring | Electrophilic Substitution | NCS, NBS, I2, HNO3, RCOCl/AlCl3 | Substitution at C5 position |

| Cycloaddition | Dienophiles (e.g., maleic anhydride) | Bicyclic structures | |

| Vinyl Group | Vinyl Polymerization | Radical initiators (e.g., AIBN), catalysts | Saturated polymer backbone |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | 2-Hydroxyethyl group at N1 | |

| Coupling Reactions | Organometallic reagents | C-C bond formation at vinyl terminus | |

| Cyclopropyl Group | Ring-Opening/Rearrangement | Transition metal catalysts (e.g., Au, Ag+) | Rearranged carbon skeleton |

Role in Material Science Applications

The unique combination of a polymerizable vinyl group and a pyrrole ring, known for forming conducting polymers, makes 2-cyclopropyl-1-vinyl-1H-pyrrole a highly promising monomer for advanced materials. Its structure allows for the creation of functional polymers with tailored electronic, optical, and physical properties.

Incorporation into Functional Materials (e.g., Conducting Polymers, Electrochromic Devices)

The primary application of 2-cyclopropyl-1-vinyl-1H-pyrrole in material science is as a monomer for the synthesis of novel functional polymers, particularly conducting polymers. researchgate.netnih.gov

Conducting Polymers: Pyrrole is a foundational monomer for producing polypyrrole (PPy), one of the most studied conducting polymers due to its high conductivity, environmental stability, and biocompatibility. nih.govnih.gov PPy is typically synthesized via oxidative polymerization, which can be achieved through chemical methods (e.g., using FeCl₃ as an oxidant) or electrochemical methods. nih.gov Electropolymerization is often preferred for research as it allows for precise control over film thickness and properties on an electrode surface. nih.govresearchgate.net The mechanism involves the one-electron oxidation of the monomer to a radical cation, followed by the coupling of these radicals to form dimers and eventually longer polymer chains. nih.govnsf.gov

2-Cyclopropyl-1-vinyl-1H-pyrrole offers two distinct routes for polymerization:

Oxidative Polymerization of the Pyrrole Ring: Similar to pyrrole itself, the monomer can be electropolymerized through oxidative coupling at the C5 position, creating a polypyrrole-type backbone.

Vinyl Polymerization: The N-vinyl group can undergo chain-growth polymerization, a common industrial process for producing polymers like polyvinyl chloride (PVC). wikipedia.orgbartleby.com This would result in a polymer with a saturated carbon backbone and pendant 2-cyclopropyl-pyrrole units.

The electronic properties of the cyclopropyl group can also modulate the bandgap of the resulting conducting polymer, which in turn affects its color and conductivity. This makes such polymers candidates for use in electrochromic devices , where a material changes color in response to an applied electrical potential. researchgate.net Copolymers can also be synthesized by polymerizing 2-cyclopropyl-1-vinyl-1H-pyrrole with other monomers, such as thiophene (B33073) or unmodified pyrrole, to fine-tune the properties of the final material for specific applications like sensors, batteries, or protective coatings. researchgate.netresearchgate.net

The table below outlines the potential influence of the substituents on the properties of polymers derived from 2-cyclopropyl-1-vinyl-1H-pyrrole.

| Substituent | Influence on Polymerization | Potential Effect on Polymer Properties |

| N-Vinyl Group | Enables alternative vinyl polymerization pathway. | - Improved solubility and processability. - Creates a flexible, saturated backbone. |

| C2-Cyclopropyl Group | Introduces steric hindrance during oxidative polymerization. | - May decrease electrical conductivity due to reduced planarity. - Increases solubility. - Modifies electronic bandgap and optical properties. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Currently, dedicated research on 2-Cyclopropyl-1-vinyl-1H-pyrrole is in its nascent stages. The primary academic contribution lies in its potential, inferred from the well-documented chemistry of its constituent parts. The synthesis of N-vinylpyrroles is a mature field, often involving the direct vinylation of pyrrole (B145914) or its derivatives. Similarly, the introduction of a cyclopropyl (B3062369) group at the C2-position of the pyrrole ring can be achieved through various synthetic strategies. However, the combination of these two functionalities on a single pyrrole core represents a novel structural motif. Research progress will likely focus on optimizing synthetic routes to this specific molecule and beginning the systematic exploration of its reactivity.

Unexplored Reactivity and Emerging Synthetic Opportunities

The juxtaposition of the cyclopropyl and vinyl groups on the pyrrole ring opens up a plethora of unexplored reactive pathways. The vinyl group is a known participant in various cycloaddition reactions, acting as both a dienophile and a diene. The presence of the adjacent cyclopropyl group could significantly modulate this reactivity, potentially leading to novel stereochemical outcomes or enabling previously inaccessible transformations.

Furthermore, the strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. This could provide a synthetic entry into a range of functionalized pyrrole derivatives with unique substitution patterns. The interplay between the vinyl group's reactivity and the cyclopropane's ring-strain relief is a key area for future investigation.

Table 1: Potential Reactive Sites and Corresponding Synthetic Opportunities

| Reactive Site | Potential Transformations | Resulting Structures |

| Vinyl Group | Diels-Alder [4+2] Cycloaddition | Fused polycyclic pyrroles |

| [2+2] Cycloaddition | Cyclobutane-fused pyrroles | |

| Heck Coupling | Arylated or vinylated pyrroles | |

| Polymerization | Functionalized polymers | |

| Cyclopropane Ring | Ring-opening reactions (thermal, photochemical, catalytic) | Acyclic functionalized pyrroles, larger ring systems |

| Cycloadditions (as a three-carbon component) | Fused carbocyclic or heterocyclic systems | |

| Pyrrole Ring | Electrophilic Aromatic Substitution | Further functionalized pyrrole core |

Potential for Novel Structural Designs and Functional Discoveries

The unique architecture of 2-Cyclopropyl-1-vinyl-1H-pyrrole makes it a valuable building block for the synthesis of novel and complex molecular scaffolds. The ability to selectively manipulate the vinyl and cyclopropyl groups allows for a divergent synthetic approach, where a single starting material can be transformed into a diverse library of compounds.

For instance, sequential reactions involving first the vinyl group and then the cyclopropyl ring (or vice versa) could lead to the construction of intricate polycyclic systems with potential applications in medicinal chemistry and materials science. The inherent chirality of many possible reaction products also presents an opportunity for the development of new asymmetric catalytic methods.

Interdisciplinary Research Prospects in Chemical Sciences

The potential applications of 2-Cyclopropyl-1-vinyl-1H-pyrrole and its derivatives extend beyond traditional organic synthesis. The vinyl group makes it a candidate monomer for the synthesis of novel polymers. The resulting polymers would feature pendant cyclopropylpyrrole units, which could imbue the material with unique electronic, optical, or thermal properties. Post-polymerization modification of the cyclopropyl groups could further expand the functional diversity of these materials.

In the realm of medicinal chemistry, the pyrrole nucleus is a common feature in many biologically active compounds. The introduction of a cyclopropyl group, a known bioisostere for various functional groups, could lead to the discovery of new drug candidates with improved pharmacological profiles. The exploration of this molecule and its derivatives could therefore foster collaborations between synthetic chemists, polymer scientists, and medicinal chemists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyclopropyl-1-vinyl-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of vinylpyrrole derivatives often involves cyclopropanation or ethynylation reactions. For example, the Favorsky ethynylation reaction, optimized using acetylene derivatives and pyrrolecarbaldehydes under basic conditions (e.g., KOH in DMSO), can introduce vinyl groups to the pyrrole core . Temperature control (20–50°C) and solvent polarity significantly affect regioselectivity and yield. Catalysts like transition-metal complexes (e.g., Pd) may enhance cyclopropane ring formation .

Q. How do researchers characterize the purity and structural integrity of 2-Cyclopropyl-1-vinyl-1H-pyrrole?

- Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (e.g., hexane/ethyl acetate eluent) is used to monitor reaction progress . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, with vinyl protons typically appearing as doublets at δ 4.5–5.5 ppm. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the primary methods for evaluating the biological activity of this compound?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease inhibition) are conducted using fluorometric or colorimetric substrates . Antimicrobial activity is tested via broth microdilution (MIC values) against Gram-positive/negative bacteria. Cytotoxicity studies (e.g., MTT assay on cancer cell lines) assess therapeutic potential. Data interpretation requires normalization to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-Cyclopropyl-1-vinyl-1H-pyrrole in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as response surface methodology, systematically vary parameters (temperature, solvent, catalyst loading). For example, increasing DMSO concentration in Favorsky reactions enhances solubility of acetylene intermediates, improving yields by 15–20% . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as cyclopropane ring closure .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility. For example, cyclopropyl-vinyl torsional angles in solution (NMR-derived NOE correlations) might differ from crystal packing effects. Hybrid methods, like DFT calculations (B3LYP/6-31G* level), reconcile these differences by modeling dynamic equilibria .

Q. What strategies address unexpected byproducts in the synthesis of 2-Cyclopropyl-1-vinyl-1H-pyrrole?

- Methodological Answer : Byproducts like dimerized vinylpyrroles or oxidized cyclopropane derivatives are minimized by inert atmospheres (N₂/Ar) and radical inhibitors (e.g., BHT). Post-reaction purification via column chromatography (gradient elution) or preparative HPLC isolates the target compound. Mechanistic studies (e.g., trapping intermediates with TEMPO) identify side-reaction pathways .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to biological targets (e.g., kinases), while MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate electronic properties (HOMO/LUMO energies) with bioactivity, guiding functional group modifications .

Q. What validation protocols ensure accuracy in quantifying 2-Cyclopropyl-1-vinyl-1H-pyrrole in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₆-2-cyclopropyl analog) ensures precision. Method validation follows ICH guidelines, including linearity (R² > 0.99), recovery (90–110%), and LOD/LOQ determination . Cross-validation with NMR (qNMR) confirms absolute concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro